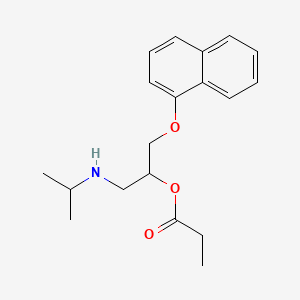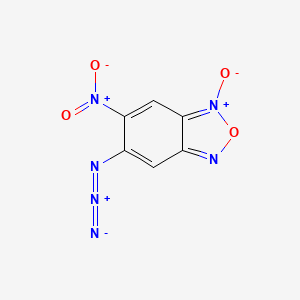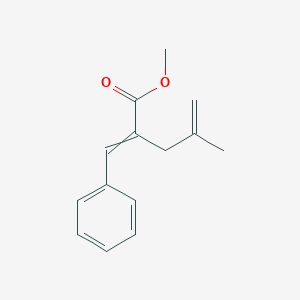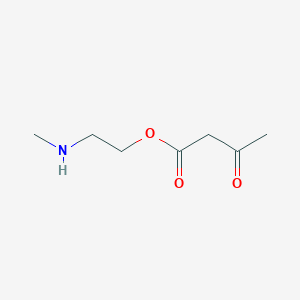![molecular formula C13H24OS B14314551 8-{2-[(Propan-2-yl)sulfanyl]ethoxy}octa-1,6-diene CAS No. 110382-61-1](/img/structure/B14314551.png)
8-{2-[(Propan-2-yl)sulfanyl]ethoxy}octa-1,6-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-{2-[(Propan-2-yl)sulfanyl]ethoxy}octa-1,6-diene is an organic compound characterized by its unique structure, which includes an octa-1,6-diene backbone with a 2-[(propan-2-yl)sulfanyl]ethoxy substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-{2-[(Propan-2-yl)sulfanyl]ethoxy}octa-1,6-diene typically involves the reaction of octa-1,6-diene with 2-[(propan-2-yl)sulfanyl]ethanol under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the ether linkage. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
8-{2-[(Propan-2-yl)sulfanyl]ethoxy}octa-1,6-diene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The double bonds in the octa-1,6-diene backbone can be reduced to single bonds using hydrogenation catalysts like palladium on carbon.
Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of different products depending on the reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated hydrocarbons.
Substitution: Alcohols, thiols.
科学的研究の応用
8-{2-[(Propan-2-yl)sulfanyl]ethoxy}octa-1,6-diene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 8-{2-[(Propan-2-yl)sulfanyl]ethoxy}octa-1,6-diene involves its interaction with molecular targets through its sulfanyl and ether functional groups. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the sulfanyl group can interact with thiol-containing enzymes, altering their activity and affecting cellular processes.
類似化合物との比較
Similar Compounds
8-{2-[(Methylsulfanyl]ethoxy}octa-1,6-diene: Similar structure but with a methyl group instead of a propan-2-yl group.
8-{2-[(Ethylsulfanyl]ethoxy}octa-1,6-diene: Similar structure but with an ethyl group instead of a propan-2-yl group.
Uniqueness
8-{2-[(Propan-2-yl)sulfanyl]ethoxy}octa-1,6-diene is unique due to the presence of the propan-2-yl group, which can influence its reactivity and interactions with other molecules. This structural variation can lead to differences in its chemical and biological properties compared to similar compounds.
特性
CAS番号 |
110382-61-1 |
|---|---|
分子式 |
C13H24OS |
分子量 |
228.40 g/mol |
IUPAC名 |
8-(2-propan-2-ylsulfanylethoxy)octa-1,6-diene |
InChI |
InChI=1S/C13H24OS/c1-4-5-6-7-8-9-10-14-11-12-15-13(2)3/h4,8-9,13H,1,5-7,10-12H2,2-3H3 |
InChIキー |
PSESCQPMGDJBEA-UHFFFAOYSA-N |
正規SMILES |
CC(C)SCCOCC=CCCCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]azepan-2-one](/img/structure/B14314468.png)
![4-[1-(4-Hydroxyphenyl)cyclopentyl]-2-(prop-2-en-1-yl)phenol](/img/structure/B14314480.png)
![Benzenamine, 4-hexyl-N-[(4-pentylphenyl)methylene]-, (E)-](/img/structure/B14314484.png)





![1H-[1,3]Thiazolo[4,3-b]quinazolin-9(3H)-one](/img/structure/B14314534.png)




![1,1'-[Propane-1,3-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B14314566.png)
